![molecular formula C5H10N4O B13490390 2-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol](/img/structure/B13490390.png)
2-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
The synthesis of 2-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-1,2,4-triazole with ethylene oxide in the presence of a base to form the desired product . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
2-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in biochemical studies and can be used in the development of enzyme inhibitors.
Medicine: This compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. For example, it can bind to enzymes and inhibit their activity, thereby affecting biochemical pathways. The triazole ring is known to interact with metal ions, which can play a role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
2-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol can be compared with other similar compounds such as:
1,2,4-Triazole: A parent compound with a similar ring structure but lacking the amino and hydroxyl groups.
1-Methyl-1H-1,2,4-triazole: Similar to the parent compound but with a methyl group attached.
2-Amino-2-(1H-1,2,4-triazol-5-yl)ethanol: Similar structure but without the methyl group on the triazole ring. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C5H10N4O |
---|---|
Molekulargewicht |
142.16 g/mol |
IUPAC-Name |
2-amino-2-(2-methyl-1,2,4-triazol-3-yl)ethanol |
InChI |
InChI=1S/C5H10N4O/c1-9-5(4(6)2-10)7-3-8-9/h3-4,10H,2,6H2,1H3 |
InChI-Schlüssel |
AWGCLNQQIUBTNA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NC=N1)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.